![molecular formula C13H9ClF2S B2662879 (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane CAS No. 259132-16-6](/img/structure/B2662879.png)
(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane
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Description
(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane is a chemical compound with the molecular formula C13H9ClF2S . It is used in the field of organic chemistry as a building block .
Molecular Structure Analysis
The molecular structure of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane consists of a 4-chlorophenyl group, a 3,5-difluorobenzyl group, and a sulfane group . The exact 3D structure is not provided in the search results.Scientific Research Applications
Chemiluminescence and Synthetic Applications
- Synthesis and Base-induced Chemiluminescence : Sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, synthesized from compounds bearing similarities to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane, demonstrate thermally stable properties and emit light upon base-induced decomposition, suggesting potential applications in chemiluminescent materials and synthetic chemistry (Watanabe et al., 2010).
Materials Science and Polymer Chemistry
- High Refractive Index Polymers : Transparent polyimides synthesized from thiophenyl-substituted benzidines, including compounds related to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane, exhibit high refractive indices, low birefringence, and good thermomechanical stabilities, making them suitable for advanced optical materials (Tapaswi et al., 2015).
Antimicrobial and Antitumor Activity
- Carbonic Anhydrase Inhibitors : Halogenated sulfonamides derived from compounds analogous to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane have shown potent inhibition against tumor-associated carbonic anhydrase IX, suggesting potential for antitumor agent development (Ilies et al., 2003).
Structural Chemistry and Polymorphism
- Crystal Structure and Polymorphism : Studies on crystalline modifications of sulfanyl-substituted compounds related to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane explore their structural aspects, including hydrogen bonding and polymorphism, which are crucial for the development of pharmaceuticals and advanced materials (Gerasimova et al., 2020).
properties
IUPAC Name |
1-[(4-chlorophenyl)sulfanylmethyl]-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWDUEYOFCPZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=CC(=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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